2-(2,4-dimethylphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide
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Overview
Description
5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- is a complex organic compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- typically involves multi-step organic reactions. The process often starts with the formation of the thiazole ring, followed by the introduction of various substituents at specific positions on the ring. Common reagents used in these reactions include thioamides, halogenated compounds, and sulfonyl chlorides. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters, including temperature, pressure, and pH, to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, sulfonyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike other thiazole derivatives, this compound’s combination of sulfonyl, phenoxy, and methyl groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C25H23N3O4S2 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H23N3O4S2/c1-16-9-14-22(17(2)15-16)34(30,31)28-25-26-18(3)23(33-25)24(29)27-19-10-12-21(13-11-19)32-20-7-5-4-6-8-20/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
LXALBZLNQMCIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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